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molecular formula C14H15FN2O2S B8351691 Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)- CAS No. 113267-96-2

Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)-

Cat. No. B8351691
M. Wt: 294.35 g/mol
InChI Key: YCUSIGUTUZFAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04874775

Procedure details

A 10.8 g. portion of 3-[1-(4-fluorophenylamino)ethyl]pyridine was dissolved in 50 ml. of dichloromethane and 10.4 g. of potassium carbonate was added, followed by 5.9 ml. of methanesulfonyl chloride. The mixture was stirred for two days at ambient temperature, 1.8 ml. more methanesulfonyl chloride was added, and the mixture was then stirred under gentle reflux for four days. It was then cooled, extracted twice with water, dried and concentrated to an oil. The oil was dissolved in dichloromethane and chromatographed on silica gel, eluting with dichloromethane, then with chloroform, and finally with chloroform:acetone to obtain 10.7 g. of oily product. It crystallized upon seeding, m.p. 82°-85°.
Name
3-[1-(4-fluorophenylamino)ethyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[CH3:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:23][S:24](Cl)(=[O:26])=[O:25]>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[CH3:10])[S:24]([CH3:23])(=[O:26])=[O:25])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
3-[1-(4-fluorophenylamino)ethyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(C)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for two days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for four days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
with chloroform, and finally with chloroform:acetone to obtain 10.7 g
CUSTOM
Type
CUSTOM
Details
It crystallized

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
FC1=CC=C(C=C1)N(S(=O)(=O)C)C(C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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